molecular formula C3H3BrN2 B147848 3-bromo-1H-pyrazole CAS No. 14521-80-3

3-bromo-1H-pyrazole

Cat. No.: B147848
CAS No.: 14521-80-3
M. Wt: 146.97 g/mol
InChI Key: XHZWFUVEKDDQPF-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazole is a high-value halogenated heterocycle that serves as a key synthetic intermediate in medicinal chemistry and agrochemical research. The pyrazole scaffold is a privileged structure in drug discovery, featured in a range of pharmacological agents including anti-inflammatory, antipsychotic, anti-obesity, and antidepressant drugs . The bromine atom at the 3-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships and the development of novel bioactive molecules . Research into pyrazole derivatives has demonstrated a wide spectrum of biological activities, such as antimicrobial, anticancer, anti-tuberculosis, and antiviral properties . Furthermore, pyrazole moieties are fundamental to the activity of several commercial insecticides, including fipronil, where they function by targeting insect GABA receptors to disrupt neurotransmission . This makes this compound a critical building block for the rational design and synthesis of new insecticidal agents aimed at combating pests like locusts and termites . Its utility in constructing diverse molecular architectures underpins its significant role in advancing development candidates in both pharmaceutical and agricultural sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZWFUVEKDDQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360899
Record name 3-bromo-1H-pyrazole
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Molecular Weight

146.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14521-80-3
Record name 3-bromo-1H-pyrazole
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Record name 3-bromo-1H-pyrazole
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Advanced Synthetic Methodologies for 3 Bromo 1h Pyrazole and Its Derivatives

Direct Bromination Approaches for Pyrazole (B372694) Scaffolds

Direct bromination involves the introduction of a bromine atom onto a pre-formed pyrazole ring. This approach often utilizes electrophilic aromatic substitution mechanisms.

Electrophilic Aromatic Substitution with Controlled Brominating Agents

Electrophilic aromatic substitution is a common method for introducing halogens onto aromatic systems. For pyrazoles, bromination typically occurs via attack by an electrophilic bromine species on the electron-rich pyrazole ring. Various brominating agents can be employed, including elemental bromine (Br₂) jmcs.org.mxgoogle.com, N-bromosuccinimide (NBS) jmcs.org.mxcore.ac.uk, and N-bromosaccharin jmcs.org.mx. The choice of brominating agent and reaction conditions (solvent, temperature, presence of catalysts or additives) is crucial for controlling the extent of bromination and the position of substitution. For instance, bromination of pyrazole in aqueous hydrobromic acid using potassium dichromate as an oxidant has been reported to yield 3-bromo-1H-pyrazole guidechem.comchemicalbook.com.

Regioselectivity Challenges and Solutions in Pyrazole Bromination

Pyrazole possesses multiple positions where electrophilic substitution can occur (positions 3, 4, and 5). The regioselectivity of bromination is influenced by the electronic properties of the pyrazole ring and any existing substituents. Generally, the 4-position of unsubstituted pyrazole is the most susceptible to electrophilic attack due to its higher electron density nih.govpublish.csiro.auresearchgate.netreddit.com. To achieve bromination specifically at the 3-position, as required for this compound, controlled reaction conditions or the use of substituted pyrazoles where the 4-position is blocked or deactivated are often necessary guidechem.comresearchgate.net.

One approach to address regioselectivity challenges is through the use of directing groups or by employing multi-step strategies where the bromine is introduced at a specific stage. Another method involves the selective deprotonation of the pyrazole ring at a desired position, followed by reaction with an electrophilic brominating agent acs.org. For example, metalation strategies can play a significant role in regioselective functionalization researchgate.netacs.org.

Multi-Step Synthetic Strategies from Precursors

Multi-step synthesis allows for greater control over the structure of the final product by building the pyrazole ring with the bromine atom already incorporated or by introducing it at a later, selective step.

Hydrazination and Cyclization Reactions to Form Pyrazole Rings

A common multi-step approach involves the reaction of hydrazine (B178648) or hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents to form the pyrazole ring jmcs.org.mxmdpi.com. This cyclocondensation reaction is a fundamental method for pyrazole synthesis mdpi.com. For example, the reaction of 1,3-diketones with hydrazines can yield substituted pyrazoles jmcs.org.mxmdpi.com. To synthesize brominated pyrazoles using this method, a brominated 1,3-dicarbonyl precursor or a subsequent bromination step is required.

Another variation involves the reaction of hydrazine derivatives with α,β-unsaturated aldehydes or ketones scispace.com. Propargyl hydrazides can also be converted into pyrazoles through hydroamination and cyclization nih.gov. The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate for chlorantraniliprole (B1668704), involves steps including hydrazination and cyclization starting from 2,3-dichloropyridine (B146566) google.comgoogle.comresearchgate.net.

Oxidative Dehydrogenation in Pyrazole Synthesis

Oxidative dehydrogenation is a crucial step in some multi-step syntheses of pyrazoles, particularly when the initial cyclization reaction yields a dihydropyrazole (pyrazoline) intermediate. This step involves the removal of hydrogen atoms to introduce aromaticity to the pyrazole ring. Various oxidizing agents can be used for this transformation, including manganese dioxide (MnO₂) scispace.com, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) researchgate.net, and even oxygen in the presence of metal catalysts rsc.orgacs.org. For instance, oxidative dehydrogenation of 3-vinyl-4,5-dihydro-3H-pyrazoles with MnO₂ can produce 3-alkenyl-1H-pyrazoles scispace.com. Similarly, pyrazolines can be converted to pyrazoles using bromine at elevated temperatures google.com. Copper-catalyzed relay oxidation strategies have also been developed for the synthesis of pyrazoles via oxidative dehydrogenation of pyrazolines rsc.org.

Transition-Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful tools for the selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules, including brominated pyrazoles researchgate.netmdpi.com. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are widely used to functionalize brominated heterocycles, including bromopyrazoles researchgate.netbeilstein-journals.org. While these reactions typically utilize a pre-synthesized bromopyrazole, transition metal catalysis can also be involved in the formation of the pyrazole ring itself or in the introduction of the bromine atom.

For example, copper-catalyzed oxidative [3+2] cycloaddition reactions have been reported for the synthesis of substituted pyrazoles organic-chemistry.org. Rhodium-catalyzed addition-cyclization reactions of hydrazines with alkynes can also afford substituted pyrazoles organic-chemistry.orgecust.edu.cn. Electrocatalytic methods involving transition metals have also been explored for the synthesis of 4-bromopyrazoles sioc-journal.cnsioc-journal.cn. These methods often offer advantages such as milder reaction conditions, improved selectivity, and the ability to utilize less reactive starting materials.

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are valuable tools for functionalizing halogenated heterocycles like this compound. This method allows for the formation of carbon-nitrogen bonds, enabling the synthesis of aminated pyrazole derivatives. Studies have demonstrated the utility of this protocol for coupling this compound with a variety of amines, including aliphatic, aromatic, and heteroaromatic amines. nih.gov, acs.org

Research has shown that this compound can serve as an electrophile in palladium-catalyzed amination reactions. acs.org The efficiency of this transformation is often facilitated by the use of specific palladium precatalysts in conjunction with bulky biarylphosphine ligands. acs.org For instance, a protocol utilizing a Pd precatalyst based on the tBuBrettPhos ligand has proven effective for the amination of unprotected bromoimidazoles and bromopyrazoles under mild conditions, providing access to aminoimidazoles and aminopyrazoles in moderate to excellent yields. acs.org

Various aminoheterocycles, such as aminopyridines, aminoquinolines, aminopyrimidines, and aminopyrazines, have been successfully employed as coupling partners with this compound derivatives using palladium catalysis. nih.gov, acs.org While many amines are suitable, some, like 4-aminopyridine (B3432731) and 8-aminoquinoline, may not undergo successful transformation under certain reaction conditions. nih.gov, acs.org

Detailed findings indicate that substituents on the amine coupling partner, including phenoxy, trifluoromethyl, cyano, morpholinyl, and furanyl groups, are generally well tolerated in these palladium-catalyzed amination reactions with bromopyrazoles. nih.gov, acs.org However, coupling products with aminophenols and aminoacetanilide functional groups may not be obtained in useful yields. nih.gov, acs.org

An example of a palladium-catalyzed amination reaction involving a brominated pyrazole derivative is the Buchwald-Hartwig coupling of a hindered 3-bromo-1H-pyrazolo[3,4-d]pyrimidine with 3-methylmorpholine. nih.gov Optimization of this reaction involved the use of RuPhos as the catalyst and KHMDS as the base, along with a suitable protecting group on the pyrazole nitrogen. nih.gov

Sonogashira Cross-Coupling for Alkenyl and Alkynyl Derivative Synthesis

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper. This reaction is highly relevant to the synthesis of alkenyl and alkynyl derivatives of this compound.

This compound and its derivatives can participate in Sonogashira coupling to introduce alkynyl groups. This is exemplified in the synthesis of ethoxyethyl-protected derivatives of this compound. The bromine atom on the pyrazole ring enhances its electrophilicity, which can facilitate the oxidative addition step in palladium-mediated reactions like the Sonogashira coupling. Electron-deficient pyrazole derivatives have been observed to exhibit faster coupling kinetics compared to their non-brominated counterparts in Sonogashira reactions.

While this compound itself can undergo Sonogashira coupling, some studies suggest that analogous iodinated pyrazole derivatives might show better reactivity under standard Sonogashira conditions compared to bromopyrazoles. researchgate.net For instance, reactions of substituted 1-(1-protected)-3-iodo-1H-pyrazole derivatives with phenyl acetylene (B1199291) were successfully performed under standard Sonogashira cross-coupling conditions, yielding products in high yields, whereas analogous bromopyrazoles did not react under various Sonogashira conditions. researchgate.net

Despite potential differences in reactivity compared to iodinated analogs, Sonogashira coupling remains a viable strategy for introducing alkynyl functionalities onto the this compound core, allowing for the synthesis of diverse derivatives.

Copper-Promoted Condensation Reactions

Copper catalysis plays a role in various condensation and coupling reactions relevant to pyrazole synthesis and functionalization. While the term "condensation" can be broad, copper-promoted methods in this context often involve the formation of the pyrazole ring or the functionalization of a pre-existing pyrazole core.

An efficient copper-catalyzed condensation reaction has been developed for the synthesis of substituted pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines. thieme-connect.com, thieme-connect.com This method operates under acid-free conditions at room temperature and in a short reaction time, offering a convenient and practical approach to the pyrazole skeleton. thieme-connect.com, thieme-connect.com The catalytic system typically involves a copper salt, such as Cu(NO3)2·3H2O. thieme-connect.com This method exhibits broad substrate scope and good functional group compatibility, yielding substituted pyrazoles in good to excellent yields. thieme-connect.com

Copper catalysis is also involved in other pyrazole synthesis routes, such as the oxidative coupling reaction between aldehyde hydrazones and maleimides to synthesize dihydropyrazoles. mdpi.com Additionally, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a range of pyrazole derivatives. organic-chemistry.org

While these copper-promoted condensation and cyclization reactions are effective for synthesizing various pyrazole derivatives, specific details regarding the direct application of these methods for the synthesis of this compound itself from acyclic precursors were not prominently found in the search results. However, copper catalysis is also relevant for functionalization reactions of brominated pyrazoles, such as in Sonogashira coupling (discussed in Section 2.3.2) where copper often acts as a co-catalyst.

Ruthenium and Iron-Catalyzed Dehydrogenative Coupling

Ruthenium and iron catalysis have emerged as powerful tools for the synthesis of heterocycles, including pyrazoles, through dehydrogenative coupling reactions. These methods often involve the formation of C-N and C-C bonds with the release of hydrogen gas and water as byproducts, aligning with principles of green chemistry.

Ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) reactions of 1,3-diols with arylhydrazines have been reported for the synthesis of pyrazoles and 2-pyrazolines. organic-chemistry.org, researchgate.net These reactions typically utilize catalytic systems based on ruthenium complexes, such as Ru3(CO)12, in combination with specific ligands. organic-chemistry.org, researchgate.net These methods offer advantages such as low catalyst loading, high selectivity, wide substrate scope, and good yields. organic-chemistry.org, researchgate.net The reactions avoid the need for sacrificial hydrogen acceptors, making them environmentally friendly. organic-chemistry.org, researchgate.net

Iron catalysis also provides efficient synthetic strategies for the multicomponent synthesis of substituted pyrazoles through dehydrogenative coupling. researchgate.net Iron(II) catalysts bearing tridentate pincer ligands have been employed for the dehydrogenative coupling of alcohols and aryl hydrazines, leading to the formation of substituted pyrazoles. researchgate.net These iron-catalyzed methods can eliminate the need for pre-functionalized starting materials, noble metal catalysts, oxidants, or additives, providing substituted pyrazoles in moderate to good yields via sequential C-C and C-N bond formation. researchgate.net

While these dehydrogenative coupling methods are effective for constructing the pyrazole core, the direct synthesis of this compound specifically through these ruthenium or iron-catalyzed dehydrogenative coupling routes was not explicitly detailed in the search results. However, these methodologies highlight the potential of non-noble metal catalysis in constructing pyrazole rings, which could potentially be adapted or followed by bromination to access this compound or its derivatives.

Condensation Reactions for Pyrazole Core Formation

Classical condensation reactions involving hydrazine derivatives and carbonyl compounds or 1,3-diketones are fundamental approaches for constructing the pyrazole ring. These methods often serve as initial steps in the synthesis of substituted pyrazoles, which can then be further functionalized, including bromination to yield this compound derivatives.

Hydrazine Derivatives with Carbonyl Compounds

The reaction between hydrazine or its derivatives and carbonyl compounds is a well-established route to pyrazoles and their precursors, pyrazolines. Current time information in Bangalore, IN., csic.es This process typically involves the condensation of the hydrazine nitrogen atoms with the carbonyl carbon, followed by cyclization. chim.it

One common method for synthesizing aminopyrazoles, which can be precursors to other substituted pyrazoles, involves the condensation of hydrazine with β-ketonitriles. chim.it This reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization. chim.it

Another approach involves the reaction of unsaturated carbonyl compounds, such as α,β-unsaturated ketones, with substituted hydrazines to form pyrazolines, which can then be oxidized to pyrazoles. csic.es

While these methods are general for pyrazole synthesis, the specific application for the direct synthesis of this compound from acyclic carbonyl precursors and hydrazine derivatives was not explicitly detailed as a primary route in the search results. However, these condensation reactions provide the fundamental pyrazole scaffold upon which bromination can be performed.

Reactions Involving 1,3-Diketones and Derivatives

The cyclocondensation of 1,3-dicarbonyl compounds (such as 1,3-diketones, β-ketoesters, and similar compounds) with hydrazine derivatives is a simple and widely used method for the synthesis of polysubstituted pyrazoles. mdpi.com, nih.gov, innexscientific.com, nih.gov, arkat-usa.org This approach, often referred to as the Knorr reaction when using 1,3-diketones and hydrazines, was one of the earliest methods developed for pyrazole synthesis. nih.gov

The reaction involves the condensation of the hydrazine with the two carbonyl groups of the 1,3-dicarbonyl compound, leading to the formation of a pyrazole ring. mdpi.com, nih.gov, innexscientific.com, nih.gov, arkat-usa.org This method allows for the introduction of various alkyl or aryl substituents on the pyrazole ring depending on the starting 1,3-dicarbonyl compound and hydrazine derivative. dergipark.org.tr

One highly innovative approach involves the in situ synthesis of 1,3-diketones from ketones and acid chlorides, followed by the addition of hydrazine to convert the diketones into pyrazoles in good to excellent yields. mdpi.com, nih.gov, innexscientific.com This method is noted for its speed, generality, and chemoselectivity, enabling the synthesis of previously inaccessible pyrazoles. mdpi.com, nih.gov, innexscientific.com

Another regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles involves the condensation of 1,3-diketones with arylhydrazines, which can proceed efficiently at room temperature and furnish pyrazoles in high yields. mdpi.com, nih.gov

While these methods are effective for synthesizing various substituted pyrazoles, the direct synthesis of this compound using a brominated 1,3-diketone or derivative in condensation with hydrazine was not a primary synthetic route highlighted in the search results. However, the pyrazole core formed through these condensation reactions can subsequently undergo bromination to yield this compound or its derivatives. For example, a synthetic route to a brominated pyrazole derivative involves cyclization followed by bromination.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound1201443
1-benzyl-3-bromo-1H-pyrazole97053225
This compound-4-carbaldehyde83906073

Data Table: Palladium-Catalyzed Amination of Bromopyrazoles

ElectrophileAmine Coupling PartnerCatalyst SystemConditionsProduct TypeYield (%)
This compoundAliphatic aminesPd/tBuBrettPhos ligandMild conditionsAminopyrazolesModerate to excellent
This compoundAromatic aminesPd/tBuBrettPhos ligandMild conditionsAminopyrazolesModerate to excellent
This compoundHeteroaromatic aminesPd/tBuBrettPhos ligandMild conditionsAminopyrazolesModerate to excellent
3-Bromo-1H-pyrazolo[3,4-d]pyrimidine3-MethylmorpholineRuPhos/KHMDS/SEM protectionOptimized conditionsAminopyrazolo[3,4-d]pyrimidine derivativeHigh

Data Table: Copper-Catalyzed Condensation for Pyrazole Synthesis

Starting MaterialsCatalyst SystemConditionsProduct TypeYield (%)
1,3-Dicarbonyl compounds, substituted hydrazinesCu(NO3)2·3H2ORoom temperature, acid-freeSubstituted pyrazolesGood to excellent

Data Table: Ruthenium-Catalyzed Dehydrogenative Coupling

Starting MaterialsCatalyst SystemByproductsProduct TypeYield (%)
1,3-Diols, arylhydrazinesRu3(CO)12/NHC-diphosphine ligandWater, HydrogenPyrazoles, 2-PyrazolinesGood

Data Table: Iron-Catalyzed Dehydrogenative Coupling

Starting MaterialsCatalyst SystemByproductsProduct TypeYield (%)
Alcohols, aryl hydrazinesFe(II)/tridentate pincer ligandWater, HydrogenSubstituted pyrazolesModerate to good

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

1,3-Dipolar cycloaddition reactions represent a powerful strategy for the construction of pyrazole rings. This method involves the reaction between a 1,3-dipole and a dipolarophile. In the context of pyrazole synthesis, diazo compounds are commonly employed as the 1,3-dipole, reacting with alkynes or alkenes as dipolarophiles to form the pyrazole ring system. mdpi.com This approach often provides good regioselectivity and can be utilized for the synthesis of substituted pyrazoles. For instance, the reaction of diazo compounds with alkynyl bromides can yield 3,5-diaryl-4-bromo-3H-pyrazoles, which may then isomerize to the corresponding 1H-pyrazoles. organic-chemistry.org The regioselectivity of these cycloadditions can be influenced by the electronic properties of both the dipole and the dipolarophile, as well as the reaction conditions, including the presence of catalysts such as Lewis acids or transition metals. mdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazoles, to minimize environmental impact and improve sustainability. frontiersin.orgthieme-connect.com These approaches focus on reducing waste, using less hazardous chemicals, and employing energy-efficient methods.

Microwave-Assisted Synthetic Methods

Microwave irradiation has emerged as a valuable tool in organic synthesis, offering significant advantages such as shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. ijacskros.comresearchgate.netscirp.org Microwave-assisted synthesis has been successfully applied to the preparation of pyrazole derivatives. ijacskros.comshd-pub.org.rsderpharmachemica.comnih.gov This technique can accelerate the cyclization and bromination steps often involved in the synthesis of brominated pyrazoles. ijacskros.com For example, microwave irradiation has been used in the synthesis of 3-bromo-1-phenyl-pyrazole derivatives, achieving good yields. ijacskros.comresearchgate.net

Ultrasound-Assisted Synthetic Methods

Ultrasound irradiation is another non-conventional energy source that can enhance chemical reactions. thieme-connect.com Ultrasound-assisted synthesis can lead to increased reaction rates, improved yields, and sometimes different selectivity compared to silent conditions. doaj.orgtandfonline.comjmchemsci.comresearchgate.net While the direct application of ultrasound specifically for the synthesis of this compound was not explicitly detailed in the search results, ultrasound has been employed in the synthesis of various pyrazole derivatives and related heterocyclic systems. doaj.orgtandfonline.comjmchemsci.comresearchgate.netsci-hub.se These studies demonstrate the potential of ultrasound to facilitate reactions relevant to pyrazole synthesis, such as cyclocondensations and the formation of heterocyclic rings. jmchemsci.comsci-hub.se

Mechanochemical Techniques

Mechanochemistry, which involves using mechanical force to induce chemical reactions, offers a solvent-free or reduced-solvent approach to synthesis, aligning with green chemistry principles. acs.orgclockss.org This technique can be performed using ball mills or grinders. Mechanochemical methods have been explored for the synthesis of various organic compounds, including heterocycles. acs.orgclockss.org While specific examples of mechanochemical synthesis of this compound were not prominently found, mechanochemistry has been applied to the synthesis of other pyrazole derivatives. acs.orgclockss.org For instance, the synthesis of 3,5-diphenyl-1H-pyrazoles has been achieved under mechanochemical ball-milling conditions, highlighting the potential of this technique for pyrazole ring formation. clockss.org

Synthesis of Specific this compound-Containing Advanced Intermediates

This compound serves as a crucial intermediate in the synthesis of more complex molecules, including advanced intermediates for pharmaceuticals and agrochemicals.

Ethyl 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is a key intermediate in the synthesis of certain insecticides, such as Rynaxypyr. nih.govresearchgate.net Its synthesis typically involves the oxidation of a precursor compound, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate. google.com This oxidation reaction can be carried out in a solvent like acetonitrile (B52724), often in the presence of an oxidizing agent such as potassium persulfate and an acid catalyst like sulfuric acid. google.com

Detailed research findings on the synthesis of this intermediate highlight efforts to optimize reaction conditions for improved yield and purity. One reported method involves the oxidation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate in acetonitrile using potassium persulfate and sulfuric acid, achieving yields up to 88% with high purity. google.com Another approach describes the synthesis through a sequence involving hydrazination, cyclization, bromination, and oxidative dehydrogenation steps starting from 2,3-dichloropyridine. This route can yield key intermediates with high purity under mild conditions.

The synthesis of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate from ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate involves an oxidation step. google.com

Here is a representative example of reported synthesis conditions and outcomes:

Starting MaterialReagentsSolventConditionsProductYieldPurity
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylatePotassium persulfate, Sulfuric acidAcetonitrileHeating to reflux, 3-4 hoursEthyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate~78%~96%
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylatePotassium persulfate, Sulfuric acid (0.1 eq)AcetonitrileHeated to 60 °C, then reflux for 1-2 hoursEthyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate~88%~97%

The hydrolysis of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate can lead to the corresponding carboxylic acid, which is also a valuable intermediate. quickcompany.in

3-Bromo-1H-pyrazolo[4,3-b]pyridine Derivatives

The synthesis of 3-bromo-1H-pyrazolo[4,3-b]pyridine derivatives involves various approaches, often building upon the pyrazolo[4,3-b]pyridine core structure. While 3-Bromo-1H-pyrazolo[4,3-b]pyridine itself is a known compound, synthetic efforts have also focused on substituted derivatives.

One reported method for synthesizing a brominated pyrazolo[4,3-b]pyridine derivative, specifically 7-bromo-1H-pyrazolo[4,3-b]pyridine, involves starting from N-(4-bromo-2-methylpyridin-3-yl)acetamide. This material is reacted with potassium acetate (B1210297) and acetic anhydride (B1165640) in toluene (B28343), followed by the addition of isopentyl nitrite (B80452) and heating. The reaction mixture is then cooled, partitioned between ethyl acetate and water, and the organic layer is separated, dried, and concentrated. Purification is typically performed using silica (B1680970) column chromatography. chemicalbook.com This method yielded 7-bromo-1H-pyrazolo[4,3-b]pyridine as an amber solid. chemicalbook.com

Another synthetic route has been described for the preparation of 6-bromo-1H-pyrazolo(4,3-b)pyridine-3-carboxylic acid ethyl ester. This method utilizes an intermediate compound which undergoes a reaction with sodium nitrite under acidic conditions. google.com The reaction conditions are reported to be mild, with simple and convenient operation and post-treatment processes, resulting in a high yield. google.com

Tertiary Butyl this compound-1-carboxylate

Tertiary Butyl this compound-1-carboxylate is a valuable intermediate in organic synthesis. Its preparation can be achieved through the N-protection of this compound.

A common method for synthesizing this compound involves the reaction of this compound with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. arkat-usa.org The reaction is typically conducted at room temperature and allowed to stir overnight. arkat-usa.org After the reaction, the mixture is usually washed with a saturated aqueous solution of sodium bicarbonate and water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. arkat-usa.org Purification can be achieved by recrystallization. arkat-usa.org

One reported synthesis of tert-Butyl this compound-1-carboxylate from this compound on a 0.136 mol scale using recrystallization from n-hexane as the purification method resulted in a yield of 80.4%. arkat-usa.org The product was obtained as white crystals with a melting point of 33-35 °C. arkat-usa.org Characterization by ¹H NMR in DMSO-d₆ showed a singlet at δ 1.58 ppm corresponding to the nine protons of the tert-butyl group, and a doublet at δ 6.72 ppm with a coupling constant of J = 2.8 Hz. arkat-usa.org

The synthesis can be represented by the following reaction:

This compound + (Boc)₂O + Base → Tertiary Butyl this compound-1-carboxylate

This method provides a straightforward route to obtain the N-Boc protected this compound in good yield.

Data Table: Synthesis of Tertiary Butyl this compound-1-carboxylate

Starting MaterialReagentsSolventConditionsYieldProduct FormMelting Point (°C)¹H NMR (DMSO-d₆, δ ppm)
This compound(Boc)₂O, TriethylamineDichloromethaneRT, overnight80.4%White crystals33-351.58 (s, 9H), 6.72 (d, J=2.8 Hz, 1H)

Note: Data compiled from reference arkat-usa.org.

Reaction Mechanisms and Reactivity Profiles of 3 Bromo 1h Pyrazole

Substitution Reactions at the Bromine Center

The bromine atom at the C3 position of the pyrazole (B372694) ring is a key functional handle, enabling a variety of substitution reactions. These can be broadly categorized into nucleophilic substitutions and metal-catalyzed cross-coupling reactions.

Direct nucleophilic aromatic substitution (SNAr) on the 3-bromo-1H-pyrazole ring is generally challenging. The pyrazole ring is an electron-rich aromatic system, which disfavors the addition-elimination mechanism required for SNAr. wikipedia.orgmasterorganicchemistry.com Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack, or the use of very strong nucleophiles under forcing conditions. libretexts.org

For instance, the reaction with alkoxides like sodium methoxide (B1231860) to form 3-methoxy-1H-pyrazole is not a commonly reported uncatalyzed transformation. However, related transformations can be achieved; for example, 4-bromo-1-phenyl-1H-pyrazol-3-ol can be O-methylated using sodium hydride and methyl iodide, demonstrating the formation of a methoxy (B1213986) group on a functionalized pyrazole ring. mdpi.com Reactions with thiols are expected to follow a similar pattern, often requiring activation or catalysis to proceed efficiently.

For the synthesis of 3-amino-1H-pyrazole derivatives, direct substitution with amines is generally inefficient. The more contemporary and effective method involves palladium-catalyzed cross-coupling, as detailed in the following section.

Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Buchwald-Hartwig Amination (C-N Bond Formation): The palladium-catalyzed Buchwald-Hartwig amination is a premier method for forming C-N bonds. This reaction effectively couples this compound with a wide range of primary and secondary amines, including aliphatic, aromatic, and heteroaromatic amines. The success of this transformation often relies on the use of specialized bulky biarylphosphine ligands, such as tBuBrettPhos, which facilitate the catalytic cycle. The reaction proceeds under relatively mild conditions and demonstrates broad functional group tolerance.

Table 1: Examples of Buchwald-Hartwig Amination of this compound
Amine PartnerCatalyst System (Precatalyst/Ligand)BaseSolventTemperatureYieldReference
AnilinePd precatalyst / tBuBrettPhosLHMDSToluene (B28343)80 °C81% echemi.com
MorpholinePd precatalyst / tBuBrettPhosLHMDSToluene80 °C85% echemi.com
BenzylaminePd precatalyst / tBuBrettPhosLHMDSToluene50 °C80% echemi.com
3-AminopyridinePd precatalyst / tBuBrettPhosLHMDSToluene80 °C72% echemi.com

Suzuki-Miyaura Coupling (C-C Bond Formation): The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon single bonds by coupling this compound with various aryl- or vinylboronic acids or their esters. This palladium-catalyzed reaction typically employs a phosphine (B1218219) ligand and a base, such as potassium carbonate. A common challenge in the Suzuki coupling of brominated pyrazoles is a competing debromination side reaction, which can be mitigated by careful selection of the catalyst system, such as using XPhos-based catalysts.

Table 2: Examples of Suzuki-Miyaura Coupling of Bromopyrazole Derivatives
Boronic Acid PartnerCatalyst SystemBaseSolventTemperatureYieldReference
4-Methoxyphenylboronic acidXPhosPdG2 / XPhosK₂CO₃Water135 °C (Microwave)92% google.com
Phenylboronic acidPdCl₂(PPh₃)₂Na₂CO₃Dioxane110 °CModerate google.com
4-Tolylboronic acidXPhosPdG2 / XPhosK₂CO₃Water135 °C (Microwave)89% google.com

Sonogashira Coupling (C-C Bond Formation): The Sonogashira coupling enables the synthesis of 3-alkynyl-1H-pyrazoles through the reaction of this compound with terminal alkynes. mdpi.com This reaction is co-catalyzed by palladium and copper complexes, typically PdCl₂(PPh₃)₂ and copper(I) iodide (CuI), in the presence of an amine base like triethylamine. nih.gov This method is highly valuable for constructing conjugated systems containing the pyrazole moiety.

Oxidation Reactions Leading to Pyrazole Derivatives with Functional Groups

The pyrazole ring itself is an aromatic heterocycle and is generally resistant to oxidation under standard conditions. However, substituents attached to the ring can be oxidized to introduce new functional groups. A notable example is the oxidation of a methyl group on the bromopyrazole core to a carboxylic acid. For instance, 3-methyl-5-bromopyrazole can be converted to 5-bromo-1H-pyrazole-3-carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) in an acidic medium. google.com This transformation highlights the stability of the bromopyrazole ring while allowing for the functionalization of attached alkyl chains.

Reduction Reactions Towards Pyrazoline Derivatives

The aromatic pyrazole ring can be reduced to its non-aromatic dihydro derivative, pyrazoline (specifically, 4,5-dihydro-1H-pyrazole), through catalytic hydrogenation. This reaction typically involves treating the pyrazole with hydrogen gas (H₂) over a heterogeneous metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). masterorganicchemistry.com

When applying this to this compound, the desired product would be 3-bromo-4,5-dihydro-1H-pyrazole. However, a potential side reaction is the hydrogenolysis of the carbon-bromine bond, which would lead to the formation of unsubstituted pyrazoline. The selectivity of the reaction depends heavily on the catalyst, solvent, and reaction conditions (temperature, pressure). Milder, chemoselective catalysts may be required to preserve the C-Br bond.

Conversely, mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally incapable of reducing the stable aromatic pyrazole ring, as their reactivity is typically limited to the reduction of aldehydes, ketones, and imines.

Electrophilic Aromatic Substitution Reactivity of the Pyrazole Ring

The pyrazole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS). The reaction generally occurs at the C4 position, which is the most electron-rich and sterically accessible site. Attack at the C3 or C5 positions is disfavored as it generates a highly unstable intermediate with a positive charge adjacent to the electronegative pyridine-like nitrogen atom.

The presence of a bromine atom at the C3 position significantly influences the electrophilic aromatic substitution reactivity of the pyrazole ring. The bromine atom exerts two opposing electronic effects:

Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the ring through the sigma bond, deactivating the ring towards electrophilic attack compared to unsubstituted pyrazole.

Resonance Effect (+R): The lone pairs on the bromine atom can be donated to the ring through resonance, which tends to direct incoming electrophiles to the ortho and para positions.

In the case of this compound, the C4 position is ortho to the bromine substituent, and the C5 position is meta. The inherent reactivity of the pyrazole ring strongly favors substitution at C4. The directing effect of the C3-bromo substituent reinforces this preference. Therefore, electrophilic substitution reactions on this compound, such as nitration or further halogenation, are expected to occur exclusively at the C4 position. However, due to the deactivating inductive effect of bromine, these reactions may require harsher conditions (e.g., stronger acids, higher temperatures) than similar reactions with unsubstituted 1H-pyrazole. This is supported by studies on other 3-substituted pyrazoles, where electrophiles are consistently directed to the C4 position.

Mechanistic Investigations of this compound Transformations

The transformations of this compound are of significant interest in synthetic chemistry, and understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. Mechanistic investigations have shed light on various reactions, including cross-coupling and substitution reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are common transformations for functionalizing this compound. Mechanistic studies of similar reactions involving bromo-heterocycles suggest a catalytic cycle that involves oxidative addition of the bromo-pyrazole to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uzh.ch The efficiency of these reactions can be influenced by the electronic nature of the pyrazole ring and any additional substituents. For electron-poor heterocycles, additives like silver salts may be crucial to facilitate the transmetalation step. uzh.ch

Nucleophilic substitution reactions on the this compound ring are also important transformations. The bromine atom can be displaced by various nucleophiles. The mechanism of these reactions can vary depending on the reaction conditions and the nature of the nucleophile.

Investigations into the synthesis of pyrazoles through oxidation-induced N-N coupling of diazatitanacycles have provided insights into the formation of the pyrazole ring itself. mdpi.com While not directly a transformation of this compound, these studies contribute to the broader understanding of pyrazole reactivity.

Tautomerism and Isomerism in this compound Systems

Characterization of Tautomeric Forms in Solid State and Solution

The tautomerism of pyrazoles, including this compound, has been extensively studied using various spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. bohrium.comresearchgate.net In the solid state, the tautomerism is often frozen, allowing for the characterization of a single tautomeric form. researchgate.net X-ray crystallography and solid-state NMR (CP/MAS) are powerful tools for this purpose. nih.govfu-berlin.de For 4-bromo-substituted pyrazoles where a bromine atom is also at the 3(5)-position, studies have shown that the 3-bromo tautomer is the one present in the solid state. researchgate.net

In solution, this compound can exist as a mixture of tautomers in equilibrium. The rate of interconversion between these tautomers is often fast on the NMR timescale, leading to averaged signals. nih.gov However, under certain conditions, such as low temperatures, the exchange can be slowed down, allowing for the observation and quantification of individual tautomers. fu-berlin.de Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁵N) is a key technique for studying these equilibria in solution. bohrium.com The chemical shifts of the ring carbons, particularly C3 and C5, are sensitive to the position of the N-H proton and can be used to determine the predominant tautomer. nih.govcdnsciencepub.com For instance, in a study of 4-bromo-3-phenylpyrazole, the 3-phenyl tautomer was found to be the major form in solution, which is consistent with the tautomer observed in the solid state. fu-berlin.de

The following table summarizes typical NMR data used to characterize pyrazole tautomers in solution.

NucleusTautomer A (e.g., 3-Bromo)Tautomer B (e.g., 5-Bromo)Observation in Fast Exchange
¹H Distinct signals for ring protonsDistinct signals for ring protonsAveraged signals
¹³C Characteristic shifts for C3 and C5Characteristic shifts for C3 and C5Averaged shifts for C3 and C5
¹⁵N Separate signals for N1 and N2Separate signals for N1 and N2Averaged signals

Factors Influencing Tautomeric Equilibria

The position of the tautomeric equilibrium in this compound systems is influenced by a variety of internal and external factors.

Substituent Effects: The electronic nature of other substituents on the pyrazole ring plays a crucial role. nih.gov Electron-donating groups and electron-withdrawing groups can stabilize or destabilize different tautomers. For instance, in 3,5-disubstituted pyrazoles, it has been observed that electron-donating groups tend to favor the tautomer where the substituent is at the 3-position, while some electron-withdrawing groups favor the 5-substituted tautomer. nih.govnih.gov Specifically, groups capable of electron donation through the π-system, such as halogens (like bromine), are suggested to favor the C3-tautomer. nih.gov

Solvent Effects: The polarity of the solvent can significantly impact the tautomeric equilibrium. nih.govmdpi.com Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. In nonpolar solvents, pyrazoles can form self-associated structures, such as dimers or trimers, through intermolecular hydrogen bonds, which can influence the observed tautomeric form. nih.govfu-berlin.de In contrast, in strong hydrogen-bond accepting solvents like DMSO, these intermolecular hydrogen bonds are broken in favor of solute-solvent interactions, leading to the predominance of monomers. mdpi.comnih.gov

Temperature: Temperature can affect both the rate of tautomeric interconversion and the position of the equilibrium. nih.govfu-berlin.de Low-temperature NMR studies are often employed to slow down the proton exchange and observe individual tautomers. fu-berlin.de

Aggregation State: As mentioned, the tautomeric form observed can differ between the solid state and solution due to different intermolecular interactions. In the solid state, crystal packing forces can favor a single tautomer. researchgate.netfu-berlin.de

The interplay of these factors determines the predominant tautomeric form of this compound in a given environment.

Spectroscopic and Structural Elucidation of 3 Bromo 1h Pyrazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure and purity of organic compounds. Analysis of the chemical shifts, splitting patterns, and integration of signals in ¹H, ¹³C, and ¹⁵N NMR spectra provides detailed information about the environment of each nucleus within the molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy is crucial for identifying the different types of protons and their relative positions within the 3-bromo-1H-pyrazole molecule. The spectrum typically exhibits signals corresponding to the protons attached to the pyrazole (B372694) ring carbons (C4 and C5) and the N-H proton.

Reported ¹H NMR data for this compound in CDCl₃ show characteristic signals. For instance, a singlet is observed around δ 7.93 ppm, assigned to the H-5 proton, and another singlet appears around δ 7.64 ppm, corresponding to the H-4 proton . Other reports show similar chemical shifts, with variations depending on the solvent and concentration rsc.org. The integration of these signals confirms the presence of one proton at each of these positions. The N-H proton signal is often observed as a broad singlet, the chemical shift of which can be highly dependent on concentration and solvent due to hydrogen bonding effects.

A representative ¹H NMR data summary for this compound in CDCl₃ is presented below:

AtomChemical Shift (δ, ppm)MultiplicityIntegration
H-5~7.93s1H
H-4~7.64s1H
N-HVariesbr s1H

Note: Specific chemical shifts and coupling constants can vary slightly depending on the NMR instrument frequency and solvent used.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of this compound. The spectrum shows distinct signals for each unique carbon atom (C3, C4, and C5). The chemical shifts of these carbons are influenced by the electronegativity of attached atoms (like bromine and nitrogen) and the aromatic nature of the ring.

Reported ¹³C NMR data for pyrazole derivatives indicate that the carbon bearing the bromine atom (C3) typically resonates at a characteristic chemical shift, as do the C4 and C5 carbons rsc.org. While specific data for the carbons of this compound itself were not explicitly detailed in all snippets, related brominated pyrazoles show ¹³C signals in the aromatic region, reflecting the sp² hybridized carbons of the ring rsc.orgrsc.org. For example, studies on substituted bromopyrazoles report ¹³C shifts ranging from approximately 100 ppm to over 140 ppm for the ring carbons rsc.org.

Nitrogen-15 NMR (¹⁵N NMR) Analysis

Nitrogen-15 NMR spectroscopy can provide valuable insights into the electronic environment of the nitrogen atoms in the pyrazole ring. The two nitrogen atoms in pyrazole are non-equivalent due to the N-H tautomerism and the substitution pattern.

Studies on pyrazoles have shown that the chemical shifts of the nitrogen atoms are sensitive to protonation state and hydrogen bonding researchgate.net. While specific ¹⁵N NMR data for this compound were not directly found, general trends for pyrazoles indicate distinct signals for the "pyrrole-like" nitrogen (N-1) and the "pyridine-like" nitrogen (N-2) researchgate.netnih.gov. These shifts can be used to differentiate between possible tautomeric forms and confirm the presence of the 1H tautomer.

Two-Dimensional NMR Techniques (e.g., NOESY) for Regiochemical Determination

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for confirming the regiochemistry of substituted pyrazoles, particularly when ambiguity exists regarding the position of substituents. NOESY experiments reveal spatial proximities between nuclei.

For this compound, NOESY could be used to establish correlations between the N-H proton and the ring protons (H-4 and H-5), helping to confirm the substitution pattern and differentiate it from potential isomers like 4-bromo-1H-pyrazole. By observing through-space correlations, researchers can unequivocally assign the positions of the bromine atom and the N-H group on the pyrazole ring beilstein-journals.org. Analytical screening using 2D NMR, including NOESY, is a standard method to identify and isolate dominant isomers .

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrational modes of the molecule. The IR spectrum shows characteristic absorption bands corresponding to specific bonds.

For pyrazole compounds, key absorption bands are expected for N-H stretching vibrations, C=N stretching vibrations, and C-H stretching and bending vibrations of the aromatic ring rsc.orgresearchgate.net. While specific IR data for this compound were not extensively detailed in the provided snippets, related pyrazole derivatives show IR bands in the following regions: N-H stretching around 3100-3450 cm⁻¹, C=N stretching around 1500-1650 cm⁻¹, and C-H stretching (aromatic) around 3000-3150 cm⁻¹ rsc.org. The presence of the bromine atom also influences the vibrational modes of the ring.

A general representation of expected IR absorption bands for this compound is provided below, based on data for related pyrazoles:

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H (pyrazole)~3100-3450
C=N (pyrazole)~1500-1650
C-H (aromatic)~3000-3150

Note: Actual values may vary depending on the state of the sample (solid, liquid, solution) and the specific instrument.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern, which can help confirm its structure.

Electron Ionization Mass Spectrometry (EI-MS) typically shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the mass spectrum of this compound will exhibit a characteristic isotopic pattern with two peaks approximately 2 mass units apart and of nearly equal intensity for the molecular ion and any fragments containing bromine .

Electrospray Ionization Mass Spectrometry (ESI-MS) often shows a protonated molecular ion peak [M+H]⁺. For this compound, the calculated monoisotopic mass is 145.94796 Da nih.gov. ESI-MS data for this compound have shown a peak at m/z 146.97 [M+H]⁺, which is consistent with the molecular formula C₃H₃BrN₂ . High-resolution mass spectrometry (HRMS) provides a more accurate mass measurement, allowing for the determination of the exact molecular formula rsc.orgrsc.org. HRMS data for related brominated pyrazoles have been reported, confirming their elemental composition rsc.org.

The fragmentation pattern in MS can also provide structural information. The pyrazole ring can undergo various fragmentation pathways under ionization conditions, leading to characteristic fragment ions. The presence of bromine influences these fragmentation processes.

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is a powerful technique used to determine the definitive three-dimensional structure of crystalline compounds, providing detailed information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and halogen bonding. While direct crystallographic data specifically for this compound was not found in the immediate search results, studies on related brominated pyrazole derivatives illustrate the utility of this method in understanding the solid-state behavior of this class of compounds.

For instance, the crystal structures of 4-halogenated-1H-pyrazoles, including 4-bromo-1H-pyrazole, have been determined. These studies revealed that 4-bromo-1H-pyrazole forms trimeric hydrogen-bonding motifs in the solid state mdpi.com. This indicates the propensity of brominated pyrazoles to engage in specific supramolecular assemblies driven by N-H...N hydrogen bonds.

Another relevant study involved the X-ray crystal structure determination of ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, a molecule containing a 3-bromo-pyrazole core iucr.orgresearchgate.net. The crystallographic data for this derivative, which crystallizes in the monoclinic space group P 2₁/n, provided precise geometric parameters for the 3-bromo-pyrazole ring and its spatial relationship with the attached substituents iucr.org. Such studies on derivatives provide insights into how substitution patterns and solid-state packing affect the conformation of the 3-bromo-pyrazole moiety.

These crystallographic investigations are essential for confirming molecular structure, understanding preferred conformations in the solid state, and analyzing intermolecular interactions that influence crystal packing and physical properties.

Vibrational Spectroscopy Studies

Studies on pyrazole derivatives frequently utilize FT-IR and Raman spectroscopy for characterization and structural analysis bohrium.comresearchgate.netresearchgate.net. Experimental vibrational spectra can be compared with theoretical calculations, often performed using Density Functional Theory (DFT), to assign specific vibrational modes to molecular motions and confirm structural assignments bohrium.comresearchgate.net.

For pyrazole rings, characteristic vibrational modes arise from C=C, C=N, and N-H stretching and bending vibrations, as well as ring deformations. The presence and position of the bromine atom in this compound would influence these vibrations, leading to a unique spectroscopic fingerprint. While specific vibrational data for this compound was not detailed in the search results, the application of these techniques to related pyrazoles bohrium.comresearchgate.netresearchgate.net demonstrates their relevance for confirming the structure and studying the vibrational properties of this compound. Analysis of the N-H stretching frequencies, for example, can provide information about the involvement of the N-H group in hydrogen bonding in different phases or environments.

Advanced Analytical Screening Methods for Isomer Identification

The pyrazole ring system can exhibit tautomerism, and substituted pyrazoles can potentially exist as different structural isomers depending on the substitution pattern and the position of the mobile hydrogen atom on the nitrogen atoms (N-H tautomerism) or the position of substituents. For monosubstituted bromopyrazoles, the primary isomers of interest are this compound and 4-bromo-1H-pyrazole. PubChem lists "5-Bromo-1H-pyrazole" as a synonym for this compound nih.gov, which refers to the same structure due to the numbering convention in 1H-pyrazoles where the hydrogen is implicitly on N1. However, synthetic routes could potentially yield mixtures of positional isomers, such as this compound and 4-bromo-1H-pyrazole.

Advanced analytical screening methods are essential for identifying and quantifying such isomers in reaction mixtures or synthesized products. Techniques commonly employed in pyrazole chemistry include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .

HPLC can be used to separate different isomers based on their differing polarities and interactions with the stationary phase, allowing for their detection and quantification. Various stationary phases and mobile phase compositions can be optimized for the separation of specific pyrazole isomers.

NMR spectroscopy, particularly 1D (¹H and ¹³C NMR) and 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is invaluable for structural elucidation and isomer differentiation . The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, which differs between isomers. NOESY experiments can provide information about through-space correlations between protons, helping to confirm the relative positions of substituents and the hydrogen atom on the nitrogen. For example, observing a NOE correlation between a proton on a substituent and a proton on the pyrazole ring can help distinguish between isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used for the analysis of volatile or semi-volatile pyrazole derivatives and can be used to detect mixtures of isomers arkat-usa.org. The combination of chromatographic separation and mass spectral detection allows for the identification of components based on their retention times and mass fragmentation patterns.

These advanced analytical methods are crucial for ensuring the purity and structural identity of synthesized this compound and for analyzing reaction outcomes where isomer formation is possible.

Computational Chemistry Approaches for 3 Bromo 1h Pyrazole

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical method that allows for the calculation of electronic structure and properties of molecules. It has been extensively applied to pyrazole (B372694) derivatives to study various aspects, including tautomerism, spectroscopy, and reactivity.

Prediction of Tautomeric Predominance and Stability

Pyrazoles can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms. For 3-substituted pyrazoles like 3-bromo-1H-pyrazole, two main tautomers are possible: this compound and 5-bromo-1H-pyrazole. DFT calculations are instrumental in predicting the relative stability of these tautomers and determining which form is predominant under specific conditions. Studies on related 4-bromo-1H-pyrazoles using DFT calculations have justified the predominance of the 3-bromo tautomer over the 5-bromo form. researchgate.net In the case of a substituted 3-bromo pyrazole derivative, DFT studies have suggested a significant energy barrier (>20 kcal/mol) for tautomer interconversion, indicating that this process is negligible at ambient temperatures. Theoretical calculations on a diverse set of pyrazole derivatives have also established a relationship between substituent electronic properties and tautomeric stability, indicating that electron-withdrawing groups can stabilize the system when positioned at C5, while electron-donating groups favor a C3 configuration. mdpi.com

Calculation of Spectroscopic Parameters (e.g., Chemical Shifts)

DFT calculations, particularly using the Gauge Including Atomic Orbitals (GIAO) method, are effective in predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N). ajol.infonih.govresearchgate.net These calculated values can be compared with experimental NMR data to confirm molecular structures and gain a deeper understanding of electron distribution within the molecule. GIAO calculations have been employed to obtain chemical shifts for 4-bromo-1H-pyrazoles, showing good agreement with experimental data. researchgate.net Studies on 4-halogenated-1H-pyrazoles have compared experimental and theoretical ¹H NMR spectroscopic data obtained through DFT calculations, providing insights into the effects of halogen substitution on chemical shifts. semanticscholar.org

Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for 4-Iodo-1H-pyrazole (an analog) semanticscholar.org

Atom PositionExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)Multiplicity
NH11.0879.89s
C3/C57.6317.74d
C46.3586.56t

Note: Data presented is for 4-iodo-1H-pyrazole, a halogenated pyrazole analog, illustrating the application of DFT in predicting NMR shifts.

Prediction of Regiochemical Outcomes in Synthesis

DFT calculations are valuable for predicting the regiochemical outcomes of reactions involving pyrazoles, guiding synthetic strategies. For instance, DFT calculations have been used to justify the regioselectivity observed in N-substitution reactions of 3-substituted pyrazoles under basic conditions. sci-hub.stacs.org In the synthesis of 3-bromo-1H-pyrazolo[4,3-b]pyridine derivatives, DFT calculations have been suggested as a tool to predict regiochemical outcomes and inform experimental design. Similar DFT mechanistic studies have been performed on the regioselective alkylations of related bromo-azole systems, demonstrating the utility of computational methods in understanding reaction pathways and selectivity. beilstein-journals.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a ligand (like this compound or its derivatives) when bound to a biological target, such as a protein or enzyme. This helps in understanding potential ligand-target interactions and predicting binding affinities. While studies specifically on the molecular docking of unsubstituted this compound are not prominently featured in the provided snippets, molecular docking has been widely applied to study the interactions of various substituted pyrazole derivatives with biological targets. Examples include docking studies of substituted pyrazole derivatives as potential inhibitors of DNA gyrase plos.orgchemmethod.com and trisubstituted pyrazole derivatives with Bcl-2 nih.gov. Molecular docking has also been used in the study of pyrazoline derivatives interacting with enzymes like 6KZV-A. researchgate.net These studies highlight the utility of molecular docking in exploring the potential biological activities and mechanisms of action of compounds containing the pyrazole scaffold.

Conformational Analysis and Energetic Stability Studies

Conformational analysis involves studying the different spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds and their relative energies. While this compound itself is a relatively rigid planar five-membered ring, computational methods can still be used to assess its energetic stability and potential low-energy conformations, especially when considering substituted derivatives or interactions with other molecules. Studies on related dihydropyrazoles (pyrazolines) have utilized DFT calculations for conformational analysis, examining the stability of different isomers. csic.es General conformational analysis principles, including factors affecting stability like steric interactions and torsional strain, are relevant to understanding the preferred forms of molecules. libretexts.org Energetic stability studies using DFT are a standard approach to determine the most stable molecular geometries.

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations provide detailed information about the electronic structure and bonding within a molecule, including electron distribution, molecular orbitals (e.g., HOMO and LUMO), charge distribution, and bond properties. These insights are crucial for understanding a molecule's reactivity and physical properties. Quantum chemical computations, including DFT simulations, have been performed on pyrazole derivatives to characterize their electronic structure and bonding. researchgate.neteurjchem.com Studies involving related heterocyclic systems have utilized quantum chemical methods such as Molecular Electron Density Theory (MEDT), Electron Localization Function (ELF), and Natural Population Analysis (NPA) to analyze electronic structure and understand reactivity. mdpi.com Electronic structure studies using theoretical methods, including DFT, have also been applied to investigate solvent interactions through hydrogen bonding in solid-state systems. tandfonline.com These computational approaches provide a fundamental understanding of the electronic nature of this compound, which underlies its chemical behavior.

Theoretical Studies on Reaction Pathways and Mechanisms

Theoretical studies employing computational chemistry approaches, particularly Density Functional Theory (DFT), have been utilized to investigate the reaction pathways and mechanisms in the synthesis and reactions of pyrazole derivatives, including those related to this compound. While extensive detailed theoretical studies focusing solely on the intrinsic reaction pathways and mechanisms of this compound itself were not prominently featured in the provided search results, computational methods have been applied to understand reactions involving its synthesis or related brominated pyrazole structures.

DFT studies have been conducted to explore the synthesis of 3-bromo-1-phenyl-pyrazole derivatives, examining aspects such as HOMO and LUMO energies to understand electronic properties relevant to reactivity ijacskros.comresearchgate.net. Calculations were performed at the B3LYP/6-31+G(d,p) level of theory in one such study ijacskros.comresearchgate.net.

Theoretical investigations have also focused on the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine, a process that can involve brominated intermediates researchgate.net. These studies compare published NMR results to theoretical calculations and report on geometries and energies of relevant species, including bromopyrazolines researchgate.net.

In the context of pyrazole N-alkylation reactions, computational approaches have been employed to clarify the reaction mechanism, particularly when catalyzed by basic modified molecular sieves and involving alkyl bromides researchgate.net.

Furthermore, theoretical studies, often combined with experimental work, have explored cycloaddition reactions leading to pyrazole derivatives. For instance, DFT has been used to study the regioselectivity and molecular mechanism of [3+2] cycloaddition reactions, such as those between diazopropane (B8614946) and chalcone (B49325) derivatives, which result in the formation of pyrazole rings mdpi.comgrowingscience.com. These studies can involve analyzing activation energies and transition states to understand preferred reaction pathways mdpi.comgrowingscience.com. The concept of electrophilic and nucleophilic Parr functions has been used in computational chemistry to study chemical reactions and local properties, aiding in the examination of regioselectivity in polar reactions growingscience.com.

While these examples demonstrate the application of computational chemistry to elucidate mechanisms in related pyrazole chemistry, specific detailed theoretical studies dedicated exclusively to the various potential reaction pathways and mechanisms that this compound might undergo as a reactant were not extensively found in the provided information.

Medicinal Chemistry and Biological Applications of 3 Bromo 1h Pyrazole Scaffolds

Pyrazole (B372694) as a Privileged Scaffold in Contemporary Drug Discovery

The pyrazole ring is widely recognized as a privileged scaffold in the design and development of therapeutic agents. nih.govmdpi.commdpi.comscilit.comnih.gov This designation stems from its ready accessibility through various synthetic routes, desirable drug-like properties, and its ability to serve as a versatile bioisosteric replacement for other functionalities. mdpi.comnih.gov Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antifungal, anticonvulsant, and anticancer effects. rroij.comnih.govglobalresearchonline.netmdpi.comwisdomlib.orgmdpi.com The presence of the pyrazole nucleus is a cornerstone of several approved drugs used to treat a variety of diseases. nih.govtandfonline.comresearchgate.net Examples of pyrazole-containing drugs include celecoxib (B62257) (anti-inflammatory), sildenafil (B151) (PDE5 inhibitor), crizotinib (B193316) (anticancer), ruxolitinib (B1666119) (JAK inhibitor), and apixaban (B1684502) (anticoagulant). nih.govmdpi.commdpi.comresearchgate.net The metabolic stability of pyrazole derivatives is also a significant factor contributing to their increasing presence among newly approved drugs and in ongoing research. nih.govtandfonline.com

Pharmacophore Mapping and Rational Drug Design Strategies

Pharmacophore mapping is a technique used in rational drug design to identify the essential 3D structural features of molecules required for biological activity and binding to a specific target. slideshare.net These features can include hydrophobic groups, hydrogen bond donors and acceptors, aromatic rings, and ionic centers. slideshare.net By analyzing the pharmacophoric features of active 3-bromo-1H-pyrazole derivatives, researchers can develop pharmacophore models. These models serve as templates for searching large chemical databases to identify novel compounds with similar binding potential. slideshare.net Rational drug design strategies involving this compound often focus on modifying the scaffold to optimize interactions with target proteins, such as enzymes or receptors. The bromine atom and other substituents contribute to the compound's binding affinity and specificity. Computational methods, such as docking simulations, can be employed to correlate the effects of different substituents on the pyrazole ring with their binding to specific targets, such as kinase inhibitors. researchgate.net This allows for the targeted synthesis of derivatives with improved activity and selectivity.

Biological Activity Spectrum of this compound Compounds

This compound derivatives exhibit a diverse range of biological activities. Beyond their significant role in agrochemicals as intermediates for insecticides like chlorantraniliprole (B1668704), these compounds have been investigated for various pharmacological properties. Studies indicate potential antimicrobial, anti-inflammatory, and anticancer effects. vulcanchem.com For example, some pyrazole derivatives, including those with bromine substitution, have shown efficacy against bacterial strains like E. coli and Staphylococcus aureus. Anti-inflammatory properties have also been observed, with some derivatives demonstrating comparable efficacy to standard anti-inflammatory drugs in experimental models.

Anticancer Activity

The anticancer potential of this compound compounds and their derivatives has been a significant area of research. mdpi.comwisdomlib.orgvulcanchem.com These compounds have shown promising activity against various cancer cell lines. waocp.org

Research has demonstrated that this compound derivatives can inhibit the proliferation of a variety of cancer cell lines. waocp.org Preliminary studies suggest antiproliferative effects against different cancer cell lines. For instance, a study on pyrazole derivatives, including those with a 3-bromo substitution, evaluated their activity against human tumor cell lines such as HepG2, MCF7, and HCT116. mdpi.comsci-hub.se Some compounds exhibited significant growth inhibition against these cell lines. sci-hub.se Another study reported that a specific pyrazole derivative showed significant inhibitory response on MDA-MB-468 human triple negative breast cancer cells with an IC50 value of 14.97 µM after 24 hours of treatment. waocp.org Structurally related pyrazoline derivatives, including those with a 3-bromo-substituted thiophenyl group, have also been identified as promising anticancer agents against cell lines like A549. nih.gov

Interactive Data Table: Antiproliferative Activity of Selected Pyrazole Derivatives

Compound TypeCancer Cell LineIC50 (µM)Reference
Pyrazole derivative (compound 3)MCF7 (Breast)49.88% GI sci-hub.se
Pyrazole derivative (compound 3)T-47D (Breast)38.15% GI sci-hub.se
Pyrazole derivative (compound 12)UO-31 (Renal)42.81% GI sci-hub.se
Pyrazole derivative (compound 3f)MDA-MB-46814.97 waocp.org
Pyrazoline derivative (compound 5b)A549Promising nih.gov
Pyrazoline derivative (compound 6b)A549Promising nih.gov
1,3,5-trisubstituted-1H-pyrazole derivativesMCF-73.9–35.5 nih.gov
1,3,5-trisubstituted-1H-pyrazole derivativesA549Similar to MCF-7 nih.gov
1,3,5-trisubstituted-1H-pyrazole derivativesPC-3Similar to MCF-7 nih.gov

Note: GI refers to Growth Inhibition percentage. IC50 values indicate the concentration required for 50% inhibition of cell growth.

The anticancer activity of this compound compounds is often mediated through the modulation of various cell signaling pathways involved in tumor growth and survival. Some studies suggest that these compounds may induce apoptosis in cancer cell lines by affecting apoptotic pathways. For instance, research on pyrazole derivatives has indicated that they can induce apoptosis through the modulation of the mitogen-activated protein kinase (MAPK) pathway. Furthermore, certain pyrazole derivatives have been shown to inhibit key oncogenic proteins such as epidermal growth factor receptor (EGFR) and HER-2, which are critical targets in cancer therapy. nih.gov Studies on 3-bromopyruvate, a related compound, have shown its ability to induce apoptosis in breast cancer cells by downregulating Mcl-1 through the phosphoinositide-3-kinase/Akt (PI3K/Akt) signaling pathway. nih.gov While this specifically refers to 3-bromopyruvate, it highlights the potential for brominated compounds to interact with key survival pathways like PI3K/Akt. nih.gov Additionally, some pyrazole derivatives have been found to decrease the expression of anti-apoptotic proteins like Bcl-2 while increasing the expression of pro-apoptotic proteins such as Bax, p53, and Caspase-3, suggesting a mechanism involving the disruption of Bcl-2 interactions. nih.gov

Anti-inflammatory Properties

Pyrazole derivatives, including those featuring bromine substitution, have demonstrated notable anti-inflammatory properties., uni.lu,,,, Research indicates that this compound itself possesses significant anti-inflammatory activity. In experimental models, this compound was shown to reduce carrageenan-induced edema in mice, exhibiting efficacy comparable to that of standard anti-inflammatory drugs like indomethacin.

Derivatives incorporating the this compound moiety or related bromo-substituted pyrazoles have also been explored for their anti-inflammatory potential. For instance, 3-bromo-5-methyl-1H-pyrazole has been investigated for its ability to inhibit enzymes involved in inflammatory pathways, suggesting potential interactions with cyclooxygenase enzymes. Additionally, a series of 1-(3-bromo-4-methoxybenzyl)-4-formyl-3-(substituted phenyl) pyrazoles have been synthesized and evaluated for their anti-inflammatory effects.,

Antimicrobial Efficacy (Antibacterial and Antifungal)

The this compound scaffold contributes to the potent antimicrobial properties observed in various pyrazole derivatives.,, cenmed.com, innexscientific.com,, Studies have shown that this compound can inhibit the growth of various bacterial strains. The presence of a 3-bromo substituent on the pyrazole ring has been specifically highlighted as enhancing antimicrobial efficacy against certain bacteria.

Pyrazole derivatives, including those with bromo substitutions, have also shown antifungal activities. Novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, for example, have been synthesized and evaluated for their fungicidal properties.,,

Activity against Specific Bacterial Strains (e.g., E. coli, Staphylococcus aureus)

Research has investigated the activity of this compound and its derivatives against specific bacterial pathogens, including Escherichia coli and Staphylococcus aureus.,,, innexscientific.com Studies have indicated that compounds featuring a 3-bromo substitution on the pyrazole ring exhibit enhanced activity against both E. coli and S. aureus. Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate, a derivative, has also shown potential as an antibiotic adjuvant against these two bacterial strains.

While some studies on pyrazole derivatives (not specifically this compound in all cases) have reported inhibitory effects against E. coli, the activity against Staphylococcus aureus can vary depending on the specific compound structure. innexscientific.com However, other research strongly supports the enhanced activity against S. aureus when the 3-bromo substitution is present on the pyrazole ring.

Biofilm Inhibition Studies

The pyrazole scaffold, including bromo-substituted variants, has been identified as a potential modulator of bacterial biofilms. Some pyrazole derivatives have demonstrated the ability to inhibit the formation of Staphylococcus aureus biofilms and even eradicate preformed ones., Although studies specifically on this compound's direct effect on biofilms are limited in the provided context, related bromo-substituted heterocyclic structures and pyrazole derivatives have shown significant antibiofilm activity, suggesting this is an area of potential for the this compound scaffold.,,

Enzyme Inhibition Studies

This compound and its derivatives have been investigated for their ability to inhibit various enzymes, highlighting their potential in modulating metabolic pathways and as lead compounds for enzyme inhibitors.,,,,

Inhibition of Key Metabolic Pathway Enzymes

Research indicates that this compound can inhibit certain enzymes, making it valuable for studying metabolic processes. One study reported that this compound significantly inhibited calcium uptake in cells, suggesting potential applications in treating metabolic disorders. This research also indicated inhibition of Calcium ATPase and reduced activity of Phospholipase A2 by the compound.

Pyrazole derivatives with bromo substituents on attached phenyl rings have been shown to target metabolic enzymes such as acetylcholinesterase (AChE), carbonic anhydrase (hCA), and α-glycosidase (α-GlyIs)., Studies on substituted pyrazoles, including a derivative of bromo-methyl-1H-pyrazole, have also explored their inhibitory potential against enzymes like acetylcholinesterase and glutathione (B108866) S-transferase.

Monoamine Oxidase B (MAO-B) Inhibitory Activity

Pyrazoline derivatives, which are related to pyrazoles, have garnered attention as potential inhibitors of monoamine oxidase (MAO) enzymes, particularly MAO-B.,, While research directly on this compound's MAO-B inhibitory activity is not explicitly detailed in the provided context, studies on halogenated pyrazolines and pyrazole derivatives indicate that halogen substitution can influence activity against MAO isoforms.,, For instance, halogen substitution on a phenyl ring attached to the pyrazoline structure has been shown to increase potency against MAO-B. This suggests that bromo substitution on the pyrazole scaffold itself warrants further investigation for potential MAO-B inhibitory effects.

Analgesic and Antipyretic Activities

Pyrazole derivatives are recognized for their analgesic and anti-inflammatory properties, often acting by counteracting cyclooxygenase (COX) enzymes involved in prostaglandin (B15479496) synthesis. ijnrd.orgglobalresearchonline.net Research into substituted pyrazoles has explored their potential in alleviating pain and reducing fever. For instance, a series of 1-(3-bromo-4-methoxybenzyl)-4-formyl-3-(substituted phenyl) pyrazole derivatives were synthesized and evaluated for anti-inflammatory activity. ijnrd.orgglobalresearchonline.net Additionally, a study on novel pyrazole derivatives of benzimidazole (B57391) highlighted that a compound featuring a bromo substituent at the meta position of a phenyl ring attached to the pyrazole showed notable analgesic and anti-inflammatory activity. scialert.net While direct studies focusing solely on the analgesic or antipyretic activity of unsubstituted this compound are not extensively detailed in the available literature, the presence of the 3-bromo substituent within pyrazole scaffolds has been explored in compounds exhibiting these effects.

Anticonvulsant Properties

The pyrazole core has been identified as a promising scaffold for the development of anticonvulsant agents. globalresearchonline.netnih.govresearchgate.netjmbfs.orgsaspublishers.com Studies have investigated various pyrazole derivatives for their potential to protect against seizures. Research has explored 3-bromo-5-methyl-1H-pyrazole derivatives for their potential anticonvulsant effects, although further in vivo research is indicated to determine their efficacy and safety. smolecule.com In another investigation, a compound incorporating a 3-(3-bromophenyl) substituent on a triazole ring linked to a naphthalene-1,4-dione structure demonstrated anticonvulsant effects in a pentylenetetrazole-induced seizure model. jmbfs.org Furthermore, a study on 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues reported that a compound with a 4-bromophenyl substituent on the N-aryl group exhibited protection against minimal clonic seizures. tandfonline.com Another derivative, a (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone (B1245722) with a 5-(4-Bromo-phenyl) substituent, was found to possess potent anticonvulsant activity. researchgate.net These findings suggest that the incorporation of a bromine atom, particularly on a phenyl ring attached to the pyrazole or a related scaffold, can contribute to anticonvulsant properties.

Antitubercular Activity

Pyrazole derivatives have garnered attention for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. ijnrd.orgglobalresearchonline.netnih.govrjpbcs.comjst.go.jprjptonline.orgmdpi.comscispace.com Research in this area includes the synthesis and evaluation of various substituted pyrazoles. One study highlighted a pyrazole derivative with a 1-(4-bromophenyl) substituent as being active against Mycobacterium tuberculosis. ijnrd.org Computational studies have also indicated a strong correlation between the structure of 1,3,4-trisubstituted pyrazoles and their anti-mycobacterial efficacy. rjptonline.org While the direct antitubercular activity of this compound itself may not be extensively documented, the presence of the bromo substituent within the pyrazole framework, as seen in derivatives, is relevant to the exploration of antitubercular agents.

Neuroprotective Effects

The pyrazole scaffold is being explored for its potential neuroprotective effects, which are relevant in the context of various neurological disorders. globalresearchonline.netnih.goveurekaselect.comnih.govresearchgate.net Studies on pyrazole-incorporated compounds have shown promise in protecting neuronal cells. For example, a compound with a 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide structure demonstrated neuroprotection activity. nih.gov The pyrazole-sulfonamide scaffold has also been implicated in neuroprotective effects in models of Parkinson's disease. researchgate.net Although specific research focusing solely on the neuroprotective effects of this compound is limited in the provided information, the pyrazole core, which includes the this compound scaffold, is an active area of investigation for developing neuroprotective agents.

Antileishmanial Activity

Pyrazole derivatives have shown activity against Leishmania species, parasites responsible for leishmaniasis. globalresearchonline.netvulcanchem.comnih.govamazonaws.comturkiyeparazitolderg.org Research has evaluated various pyrazole compounds for their antileishmanial potential. A series of 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole derivatives, including a compound with a 1-(4-bromophenyl) substituent, were tested against different Leishmania species. amazonaws.com Bromo-substituted pyrazole derivatives have also been mentioned as potential dual-acting antimalarial and antileishmanial agents. turkiyeparazitolderg.org These findings indicate that the presence of a bromine atom on a phenyl ring attached to the pyrazole scaffold can contribute to antileishmanial activity.

Angiotensin Converting Enzyme (ACE) Inhibitory Activity

Pyrazole derivatives have been identified as inhibitors of Angiotensin Converting Enzyme (ACE), an important target for the treatment of hypertension. globalresearchonline.netajrconline.orgajptonline.comresearchgate.net Research has explored the ACE inhibitory potential of various pyrazole-containing compounds. Studies have specifically investigated the ACE inhibitory activity of pyrazole derivatives synthesized from chalcones. ajrconline.org While the direct ACE inhibitory activity of this compound is not explicitly detailed, the pyrazole scaffold's role as an ACE inhibitor is established, suggesting potential for this compound derivatives in this area.

Antiparkinsonian Activity

Pyrazole derivatives have demonstrated a range of pharmacological activities, including potential antiparkinsonian effects. globalresearchonline.netresearchgate.net While direct studies specifically on the antiparkinsonian activity of this compound itself are limited in the provided search results, the pyrazole scaffold is recognized for its neuroprotective properties. globalresearchonline.net The development of radiotracers targeting α-synuclein aggregates, which are relevant to Parkinson's disease, has involved pyrazole backbones, such as derivatives of anle138b (B560633) (3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole). researchgate.net This suggests that functionalized 3-bromophenyl-substituted pyrazoles are being explored in the context of neurodegenerative diseases like Parkinson's.

Molecular Mechanisms of Biological Action

The biological activity of this compound derivatives is intrinsically linked to their interactions with specific molecular targets. These interactions are governed by the physicochemical properties of the scaffold, including the presence of the bromine atom.

Interaction with Specific Molecular Targets (e.g., Receptors, Enzymes)

The mechanism of action of this compound derivatives often involves their interaction with specific enzymes or receptors. The pyrazole ring itself can engage in various non-covalent interactions, such as hydrogen bonding (via the N-H group in 1H-pyrazoles) and π-π stacking interactions, with biological macromolecules. vulcanchem.comsmolecule.com The bromine substituent further influences these interactions and can directly participate in halogen bonding, as mentioned above.

Development of Novel Pharmaceutical Leads and Clinical Candidates

The this compound scaffold serves as a valuable building block and lead structure in the development of novel pharmaceuticals. researchgate.netnih.govresearchgate.net Its incorporation into more complex molecules has led to compounds with a wide range of potential therapeutic applications. nih.gov

The versatility of the this compound core allows for chemical modifications at different positions, enabling the synthesis of diverse libraries of compounds. These derivatives can then be screened for various biological activities. nih.gov For example, diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold have been synthesized and evaluated for insecticidal activity, with some compounds showing favorable results. researchgate.net

The pyrazole scaffold, in general, is present in numerous marketed drugs and clinical candidates across various therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents. globalresearchonline.netresearchgate.netnih.gov The presence of the bromine atom at the 3-position can influence the activity profile and pharmacokinetic properties of these compounds. Research continues to explore functionalized this compound derivatives for their potential as novel drug leads targeting various diseases. researchgate.netnih.gov

Table 1: Selected Examples of Biological Activities Associated with Pyrazole Scaffolds (General)

Biological ActivityReference
Antitumor globalresearchonline.netnih.gov
Anti-inflammatory globalresearchonline.netnih.gov
Antimicrobial globalresearchonline.netnih.gov
Antitubercular globalresearchonline.net
Antileishmanial globalresearchonline.net
Antidiabetic globalresearchonline.net
Antiparkinsonian/Neuroprotective globalresearchonline.netresearchgate.net
Enzyme Inhibitors globalresearchonline.netsmolecule.com

Table 2: Examples of this compound Containing Compounds Mentioned

Compound NameRelevant Activity/Context
This compoundGeneral scaffold, medicinal chemistry, biological activity
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffoldInsecticidal activity (in derivatives) researchgate.net
3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole (anle138b)Targeting α-synuclein aggregates, relevant to Parkinson's researchgate.net
3-bromo-5-methyl-1H-pyrazolePotential anti-inflammatory, antimicrobial, anticancer smolecule.com
3-bromo-1H-pyrazolo[4,3-b]pyridineKinase inhibition smolecule.com
3-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]anilinePotential anticancer (in similar structures) smolecule.com
3-bromo-1-propyl-1H-pyrazole-4-carbaldehydeHalogen bonding with biological targets vulcanchem.com
Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoateHalogen bonding with biological targets
3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-olHalogen bonding with biological targets vulcanchem.com
3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles (derivatives)Antiplatelet, anticoagulant, antioxidant activity researchgate.net
1-(4-bromophenyl)-1H-pyrazole-4-carboxamideAnti-leishmanial activity (enhanced by bromo) amazonaws.com

Applications in Agrochemical Research

3-Bromo-1H-Pyrazole as a Critical Intermediate in Insecticide Synthesis

This compound is recognized as an important intermediate in the synthesis of various insecticides. guidechem.com Specifically, the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold is a key component found in the structures of several commercial insecticides, such as chlorantraniliprole (B1668704) and cyantraniliprole (B1669382). nih.gov 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, a derivative closely related to this compound, is highlighted as an essential agrochemical intermediate widely used in the synthesis of insecticides like chlorantraniliprole. scimplify.com The brominated pyrazole (B372694) ring and the chlorinated pyridine (B92270) moiety in this intermediate are noted for their contribution to the effectiveness of pesticide formulations. scimplify.com

Synthesis of Chlorantraniliprole and Related Insecticidal Anthranilic Diamides

This compound-based intermediates play a critical role in the synthesis of chlorantraniliprole and other insecticidal anthranilic diamides. Chlorantraniliprole, a novel anthranilic diamide (B1670390) insecticide, is chemically known as 3-Bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridine-2-yl)-1H-pyrazole-5-carboxamide. jiacm.in Its synthesis often involves 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid as a key intermediate. scimplify.comgoogle.com

Several synthetic routes for chlorantraniliprole utilize this intermediate. One method involves the reaction of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid with 2-amino-5-chloro-N,3-dimethylbenzamide. google.compatsnap.com Another approach describes the reaction of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-3-methylbenzoic acid in the presence of a base and solvent, followed by reaction with methylsulfonyl chloride to yield a benzoxazinone (B8607429) intermediate, which is then reacted with methylamine (B109427) to synthesize chlorantraniliprole. patsnap.comunifiedpatents.com

Related anthranilic diamides also incorporate the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. For instance, cyantraniliprole is an insecticide of the diamide class that contains this structural unit. wikipedia.orgflybase.orgherts.ac.uk Cyclaniliprole, another diamide insecticide, also features a similar pyrazole core with bromine and a chloropyridine substituent. wikidata.orgnih.govuni.luherts.ac.uknih.gov Research into novel anthranilic diamide derivatives has involved synthesizing compounds containing the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide moiety, demonstrating its continued relevance in the development of new insecticides. publish.csiro.auresearchgate.netmdpi.com

Structure-Activity Relationships for Enhanced Agrochemical Efficacy

Structure-Activity Relationship (SAR) studies are crucial in agrochemical research to understand how modifications to a molecule's structure impact its biological activity. The pyrazole scaffold, including derivatives of this compound, has been a subject of SAR investigations in the context of developing effective agrochemical agents. digitellinc.comtandfonline.comnih.gov

While specific SAR data directly focusing on the bromine atom's position in this compound within commercial insecticides like chlorantraniliprole is often detailed in proprietary research, broader studies on pyrazole-containing agrochemicals provide insights. For example, SAR analysis of anthranilic diamide analogs containing oxadiazole rings, featuring the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide core, has shown that different substituents attached to the oxadiazole ring affect insecticidal activity. rsc.org Another study on diacylhydrazine derivatives with a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold also evaluated insecticidal activities against specific pests. nih.gov These studies indicate that the substituents on the pyrazole core and attached moieties play a significant role in determining the efficacy of the resulting agrochemical.

Research on other pyrazole derivatives for antifungal activity has also revealed SARs, such as the observation that the presence of a pyridine ring connected to the N1 atom of the pyrazole skeleton can be associated with higher activity. frontiersin.org While this specific example pertains to antifungal agents, it illustrates the general principle that modifications to the pyrazole core and its substituents are key to optimizing biological activity in agrochemicals.

Development of New Agrochemical Agents with Pyrazole Scaffolds

The pyrazole scaffold is a versatile structure that continues to be explored for the development of new agrochemical agents beyond the established anthranilic diamide insecticides. nih.govnih.govggu.ac.inresearchgate.net Researchers are actively designing and synthesizing novel compounds incorporating the pyrazole ring to discover new pesticides with improved efficacy, selectivity, and environmental profiles. researchgate.net

Examples include the development of pyrazole derivatives as potential herbicides targeting specific plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govacs.org Studies have shown that certain pyrazole derivatives can exhibit potent inhibitory activity against AtHPPD and demonstrate herbicidal effects. acs.org

Furthermore, the pyrazole scaffold is being investigated in the design of fungicides and other crop protection agents. tandfonline.comfrontiersin.orgresearchgate.net The inherent stability and potential for functionalization of the pyrazole ring make it an attractive core structure for discovering diverse agrochemical activities. The ongoing research into novel pyrazole-containing compounds highlights the importance of this heterocyclic system, including brominated derivatives like this compound, in the pipeline for future agrochemical innovations.

Advanced Applications and Emerging Research Directions

Material Science Applications of 3-Bromo-1H-Pyrazole

The incorporation of pyrazole (B372694) rings into polymer structures can impart desirable properties. This compound and its derivatives are being investigated for their utility in material science, particularly in the synthesis of polymers.

Use as Blocking Agents in Polymer Synthesis (e.g., Polyurethanes)

Diisocyanates, such as toluene (B28343) diisocyanate (TDI) and hexamethylene diisocyanate (HMDI), are key monomers in the production of polyurethanes, which find applications in materials like leather-like substances, adhesives, and insoles. nih.govresearchgate.netresearchgate.netinformahealthcare.com However, diisocyanates are hazardous and toxic, necessitating methods to minimize direct exposure. informahealthcare.com Blocking agents are employed to temporarily cap the reactive isocyanate groups, improving handling safety and operational simplicity. nih.govresearchgate.netpreprints.org

Research has demonstrated the successful use of brominated pyrazole derivatives, such as 3-(4-bromo-phenyl)-1H-pyrazole and 4-bromo-1H-pyrazole, as blocking agents for diisocyanates like TDI and HMDI. nih.govresearchgate.netinformahealthcare.compreprints.orgtandfonline.com The blocking reaction effectively converts the diisocyanate into a blocked adduct. nih.govinformahealthcare.compreprints.org Spectroscopic techniques, including FTIR and NMR, have confirmed the effectiveness of this blocking by showing the disappearance of characteristic isocyanate peaks. nih.govresearchgate.netinformahealthcare.comtandfonline.com

The blocked adducts exhibit high storage stability at ambient temperatures. informahealthcare.com Upon heating to a specific deblocking temperature, the blocking agent is released, regenerating the reactive diisocyanate group. nih.govresearchgate.netinformahealthcare.compreprints.orgtandfonline.com For instance, blocked TDI adducts deblock around 240 °C, while blocked HMDI adducts deblock at 185 °C. nih.govinformahealthcare.compreprints.orgtandfonline.com The regenerated diisocyanate can then react with polyols to form polyurethanes, often under solvent-free conditions. nih.govresearchgate.netinformahealthcare.com Characterization of the resulting polyurethanes using various analytical techniques confirms their formation. nih.govresearchgate.netinformahealthcare.compreprints.orgtandfonline.com This approach offers a convenient method for handling toxic diisocyanates and synthesizing polyurethanes. nih.gov

Bioisosteric Replacement Strategies in Molecular Design

Bioisosteric replacement is a crucial strategy in medicinal chemistry to optimize the properties of drug candidates while retaining or improving biological activity. nih.govnih.gov This involves substituting a part of a molecule with another chemical group that has similar physical or chemical properties. nih.gov Pyrazole rings are recognized as valuable scaffolds in medicinal chemistry and have been explored as bioisosteric replacements for various functional groups, including amide bonds. nih.govnih.govresearchgate.net

The pyrazole moiety can mimic the molecular planarity and dipole moment of an amide bond, offering improved metabolic stability. nih.gov Studies have investigated pyrazoles as bioisosteric replacements in the design of inhibitors for enzymes like prolylcarboxypeptidase (PrCP). nih.gov This research indicates that pyrazoles can serve as suitable bioisosteric replacements for amide functional groups, although subsequent structural modifications may be necessary to maintain potency against the target. nih.gov

Furthermore, the pyrazole ring itself can be a core structure undergoing bioisosteric replacement or modification in the design of new therapeutic agents. For example, in the development of cannabinoid-1 receptor antagonists, the pyrazole ring of compounds like rimonabant (B1662492) has been replaced by different bioisosteric scaffolds such as pyrrole, imidazole, and oxadiazole to improve the pharmacokinetic profile and therapeutic index. researchgate.netpsu.edu Variations in substituents around the pyrazole ring are also explored in this context. researchgate.net While the provided information discusses pyrazoles in general as bioisosteres and the modification of pyrazole structures, it establishes the relevance of the pyrazole core, including halogenated forms like this compound, in molecular design strategies aimed at optimizing biological properties.

Conclusion and Future Research Perspectives

Synthesis of 3-Bromo-1H-Pyrazole in Retrospect and Prospect

The synthesis of this compound and its derivatives has been a subject of ongoing research, with various methodologies developed over time. Traditional approaches often involve multi-step reactions, sometimes starting from precursors like 2,3-dichloropyridine (B146566), incorporating steps such as hydrazination, cyclization, bromination, and oxidative dehydrogenation. While these methods have been effective, they can suffer from limitations such as lengthy reaction sequences, moderate yields, and the generation of significant waste, particularly when using strong oxidizing agents like potassium persulfate. google.com

Retrospectively, the evolution of synthetic strategies has aimed at improving efficiency, yield, and environmental sustainability. Efforts have focused on developing more direct routes and utilizing milder conditions. For instance, some syntheses of substituted pyrazoles involve the formation of the pyrazole (B372694) ring through condensation reactions or 1,3-dipolar cycloaddition, followed by halogenation or the use of halogenated starting materials. orientjchem.orgorganic-chemistry.org Palladium-catalyzed cross-coupling reactions have also been employed in the synthesis of pyrazole derivatives, highlighting the versatility of these compounds as synthetic intermediates. arkat-usa.org

In prospect, future research in the synthesis of this compound is likely to concentrate on developing greener and more atom-economical methods. This could involve exploring catalytic approaches, continuous flow processes, and the use of alternative reaction media to minimize waste and improve energy efficiency. The development of highly regioselective synthetic routes remains crucial, as achieving the desired substitution pattern on the pyrazole ring can sometimes be challenging, potentially leading to isomeric mixtures. arkat-usa.orgnih.gov

Unexplored Research Avenues and Persistent Challenges

Despite the established synthetic routes and known reactivity of this compound, several unexplored research avenues and persistent challenges remain. One significant challenge lies in the regioselective functionalization of the pyrazole ring, particularly at positions other than the bromine-substituted carbon. Developing methods for selective C-H activation or other functionalization strategies at the 4- or 5-positions of this compound under mild conditions could unlock new possibilities for creating diverse libraries of pyrazole derivatives.

Another area for future exploration involves the detailed investigation of the compound's behavior under various catalytic conditions. While palladium-catalyzed couplings are known, exploring other transition metal catalysts or organocatalytic approaches for transformations involving the bromine substituent or the pyrazole core could lead to novel synthetic pathways and improved efficiency.

Furthermore, a deeper understanding of the tautomeric forms of this compound and how they influence its reactivity and interactions in different environments presents an unexplored avenue. Research into the spectroscopic characterization and reactivity of specific tautomers could provide valuable insights for targeted synthesis and application development.

Persistent challenges include the scalability of some synthetic methods for industrial production and the need for efficient purification techniques to obtain high-purity this compound and its derivatives. Minimizing side reactions, such as the formation of di-brominated impurities, also remains an important consideration in synthetic design.

Translational Potential for Novel Therapeutic and Agrochemical Agent Development

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, with many pyrazole derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and insecticidal properties. orientjchem.org The presence of the bromine atom in this compound provides a handle for further functionalization through various coupling reactions, making it a valuable building block for the synthesis of novel compounds with potential translational applications.

In the realm of therapeutic agents, this compound derivatives could be explored for their potential to inhibit specific enzymes or modulate biological pathways relevant to various diseases. Preliminary studies suggest that some pyrazole derivatives may exhibit enzyme inhibition and anticancer activity. Further research could focus on synthesizing libraries of compounds based on the this compound core and evaluating their activity against specific biological targets, such as kinases, proteases, or receptors.

For agrochemical applications, this compound is already recognized as a key intermediate in the synthesis of insecticides, such as chlorantraniliprole (B1668704). researchgate.net The pyrazole core, particularly when substituted with halogens, can contribute to insecticidal, fungicidal, and herbicidal properties. orientjchem.orgsolubilityofthings.com Future research could involve designing and synthesizing new agrochemical candidates utilizing the this compound scaffold, aiming for improved efficacy, selectivity, and environmental profiles. This could include developing compounds targeting new pest control mechanisms or those with reduced persistence in the environment.

Q & A

Q. What are the optimized synthetic routes for preparing 3-bromo-1H-pyrazole and its derivatives?

  • Methodological Answer: The synthesis of this compound derivatives often involves cyclization and bromination steps. For example, 3-bromo-1H-pyrazolo[4,3-b]pyridine (28) is synthesized by reacting 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours, followed by bromination using HBr and purification via liquid chromatography . Another route involves Sonogashira coupling to introduce alkynyl groups, as seen in the synthesis of 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole, which is purified via distillation (85.6% yield) and confirmed by ¹H NMR . Key considerations include stoichiometric ratios, reaction temperature, and purification techniques (e.g., extraction, column chromatography).

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

  • Methodological Answer: Structural confirmation relies on spectroscopic and chromatographic methods:
  • ¹H/¹³C NMR : Assign peaks to specific protons and carbons (e.g., δ 8.94 ppm for pyrazole protons in 3-(3-bromo-1H-pyrazol-1-yl)pyridine ).
  • Mass Spectrometry (ESI-MS) : Verify molecular ions (e.g., m/z 224 [M+H]⁺ for brominated pyridines ).
  • HPLC : Monitor purity and detect byproducts .

Q. What are common functionalization reactions for this compound?

  • Methodological Answer: The bromine atom serves as a reactive site for cross-coupling reactions:
  • Buchwald-Hartwig Amination : React with aryl amines (e.g., 3-chloro-4-fluoroaniline) using Pd catalysts (e.g., Pd₂(dba)₃/XPhos) to form pyrazolo-pyridinamine derivatives (70% yield) .
  • Sonogashira Coupling : Introduce alkynes under palladium/copper catalysis, as demonstrated in the synthesis of ethoxyethyl-protected derivatives .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., bromine) influence pyrazole reactivity in cross-coupling reactions?

  • Methodological Answer: Bromine enhances electrophilicity, facilitating oxidative addition in Pd-mediated reactions. For instance, in Sonogashira reactions, electron-deficient this compound derivatives exhibit faster coupling kinetics compared to non-brominated analogs . However, steric hindrance from bulky substituents (e.g., Boc groups) may reduce yields, necessitating optimized ligand systems (e.g., XPhos) .

Q. What strategies address regioselectivity challenges in cycloaddition reactions involving this compound?

  • Methodological Answer: Regioselectivity in 1,3-dipolar cycloadditions can be controlled via:
  • Substituent Effects : Electron-withdrawing groups (e.g., bromine) direct cycloaddition to specific positions, minimizing isomeric byproducts .
  • Computational Modeling : Predict regiochemical outcomes using DFT calculations to guide experimental design .
  • Analytical Screening : Use HPLC and 2D NMR (e.g., NOESY) to identify and isolate dominant isomers .

Q. How can contradictory data in reaction outcomes (e.g., unexpected byproducts) be resolved?

  • Methodological Answer: Contradictions often arise from competing reaction pathways. For example, during the synthesis of 3-bromo-1H-pyrazolo[4,3-b]pyridine, incomplete Boc deprotection led to a mixture of products. Resolution steps include:
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
  • Byproduct Isolation : Employ preparative HPLC to separate undesired compounds.
  • Mechanistic Reassessment : Re-evaluate reaction conditions (e.g., acid concentration, temperature) to suppress side reactions .

Q. What methodologies are recommended for determining the crystal structure of brominated pyrazoles?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
  • Crystallization : Use solvent diffusion (e.g., DCM/hexane) to grow high-quality crystals.
  • Data Collection : Employ synchrotron radiation for high-resolution data.
  • Refinement : Use SHELXL for structure solution, incorporating anisotropic displacement parameters and hydrogen bonding analysis (e.g., for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.